

# Bandgap energy of different silicon carbide polytypes

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## Compound of Interest

Compound Name: Silicon carbide

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An In-depth Technical Guide to the Bandgap Energy of **Silicon Carbide** Polytypes

## Introduction to Silicon Carbide and its Polytypes

**Silicon carbide** (SiC) is a wide-bandgap semiconductor material that has garnered significant attention for its applications in high-power, high-frequency, and high-temperature electronic devices.[1][2][3] Its exceptional physical and electronic properties, such as a high critical breakdown field, high thermal conductivity, and excellent chemical and mechanical stability, make it a superior alternative to conventional semiconductors like silicon in demanding environments.[1][2]

A unique characteristic of **silicon carbide** is its ability to exist in many different crystal structures, a phenomenon known as polymorphism.[4] SiC exhibits a specific form of polymorphism called polytypism, where different crystal structures, or polytypes, are formed by variations in the stacking sequence of identical Si-C bilayers along a specific crystal axis.[4] While identical in two dimensions, these polytypes differ in the third dimension, leading to a wide range of electronic properties.[4] Over 250 SiC polytypes have been identified, though the most technologically significant and well-studied are 3C-SiC (cubic), 4H-SiC (hexagonal), 6H-SiC (hexagonal), and 15R-SiC (rhombohedral).[2][4][5] The variation in stacking sequence directly influences the material's bandgap energy, a critical parameter for any semiconductor application.[4]

## Data Presentation: Bandgap Energies of Common SiC Polytypes

The bandgap energy ( $E_g$ ) of SiC varies significantly among its different polytypes.<sup>[4][6]</sup> Generally, the bandgap increases with the degree of hexagonality in the crystal structure.<sup>[7]</sup> The table below summarizes the experimentally determined and theoretically calculated bandgap energies for several key SiC polytypes at room temperature (unless otherwise specified).

Polytype	Crystal Structure	Bandgap Energy ( $E_g$ ) [eV]	Measurement Temperature	Reference
3C-SiC	Cubic (Zincblende)	~2.3 - 2.4	Room Temperature	[4][6]
2.36	300 K	[8]	Room Temperature	[4][6]
2.416	2 K	[8]		
6H-SiC	Hexagonal	~3.0		
3.02	Room Temperature	[9]	Room Temperature	[6][11]
15R-SiC	Rhombohedral	2.98		
4H-SiC	Hexagonal	~3.2		
3.23	300 K	[8]	Room Temperature	[4]
3.26	Room Temperature	[9]		
2H-SiC	Hexagonal (Wurtzite)	~3.3		
3.33	Not Specified	[8]		

# Experimental and Theoretical Protocols for Bandgap Determination

Accurate determination of a material's bandgap is crucial for device design and fabrication.<sup>[12]</sup> A variety of experimental and theoretical methods are employed to measure and calculate the bandgap of SiC polytypes.

## Experimental Protocols

### 1. Optical Absorption Spectroscopy (Tauc Method)

Optical absorption is one of the most common techniques for determining the bandgap of semiconductor materials.<sup>[12]</sup> The method relies on the principle that a semiconductor will absorb photons with energy greater than or equal to its bandgap energy, causing electrons to be excited from the valence band to the conduction band.

- Methodology:
  - Sample Preparation: A thin, optically polished sample of the SiC polytype is prepared to allow for the transmission of light. For bulk or powdered samples, diffuse reflectance measurements can be performed and the data can be converted into a pseudo-absorption spectrum.<sup>[12]</sup>
  - Measurement: The sample is placed in a UV-Visible (UV-Vis) spectrophotometer. The absorbance (or transmittance) of the material is measured over a range of photon wavelengths.
  - Data Analysis (Tauc Plot): The relationship between the absorption coefficient ( $\alpha$ ), the photon energy ( $h\nu$ ), and the optical bandgap ( $E_g$ ) is given by the Tauc equation:  $(\alpha h\nu)^{1/n} = A(h\nu - E_g)$  where 'A' is a constant and the exponent 'n' depends on the nature of the electronic transition. For a direct bandgap semiconductor,  $n = 1/2$ ; for an indirect bandgap semiconductor like SiC,  $n = 2$ .
  - Extrapolation: A Tauc plot is generated by plotting  $(\alpha h\nu)^{1/2}$  versus photon energy ( $h\nu$ ). The linear portion of this plot is extrapolated to the energy axis (where  $(\alpha h\nu)^{1/2} = 0$ ). The intercept on the energy axis provides the value of the indirect bandgap,  $E_g$ .<sup>[12]</sup>

## 2. Photoluminescence (PL) Spectroscopy

Photoluminescence is a non-destructive spectroscopic technique that involves measuring the light emitted from a material after it has absorbed photons.

- Methodology:
  - Excitation: The SiC sample is illuminated with a light source (typically a laser) with a photon energy greater than its bandgap energy. This excites electrons from the valence band to the conduction band, creating electron-hole pairs.
  - Recombination and Emission: These excited electrons and holes will eventually recombine. This recombination can be radiative, resulting in the emission of a photon.
  - Detection: The emitted light is collected and analyzed by a spectrometer. The spectrum of the emitted light reveals a peak corresponding to the energy of the photons emitted during the band-edge recombination.
  - Bandgap Determination: The energy of the emitted photons is approximately equal to the bandgap energy of the semiconductor. The peak energy in the PL spectrum provides a direct measurement of the bandgap. This technique is particularly useful for measuring the excitonic energy gap at low temperatures.<sup>[8]</sup>

## Theoretical Protocols

### 1. Density Functional Theory (DFT) with GW Approximation

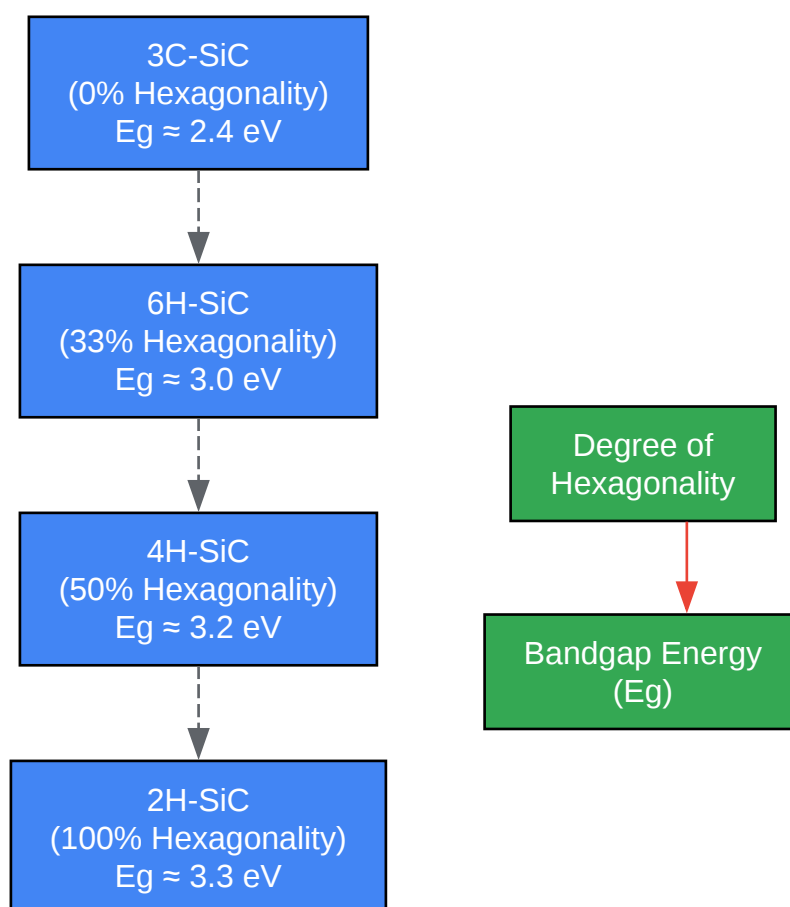
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for investigating the electronic band structure of materials.<sup>[1][2]</sup>

- Methodology:
  - Structure Definition: The calculation begins with the known crystal structure of the SiC polytype (e.g., 4H-SiC or 2H-SiC), including lattice parameters and atomic positions.
  - DFT Calculation: The electronic ground state of the crystal is calculated using DFT, often within approximations like the Local Density Approximation (LDA) or Generalized Gradient

Approximation (GGA). These initial calculations provide a basic band structure but are known to underestimate the bandgap value.<sup>[1]</sup>

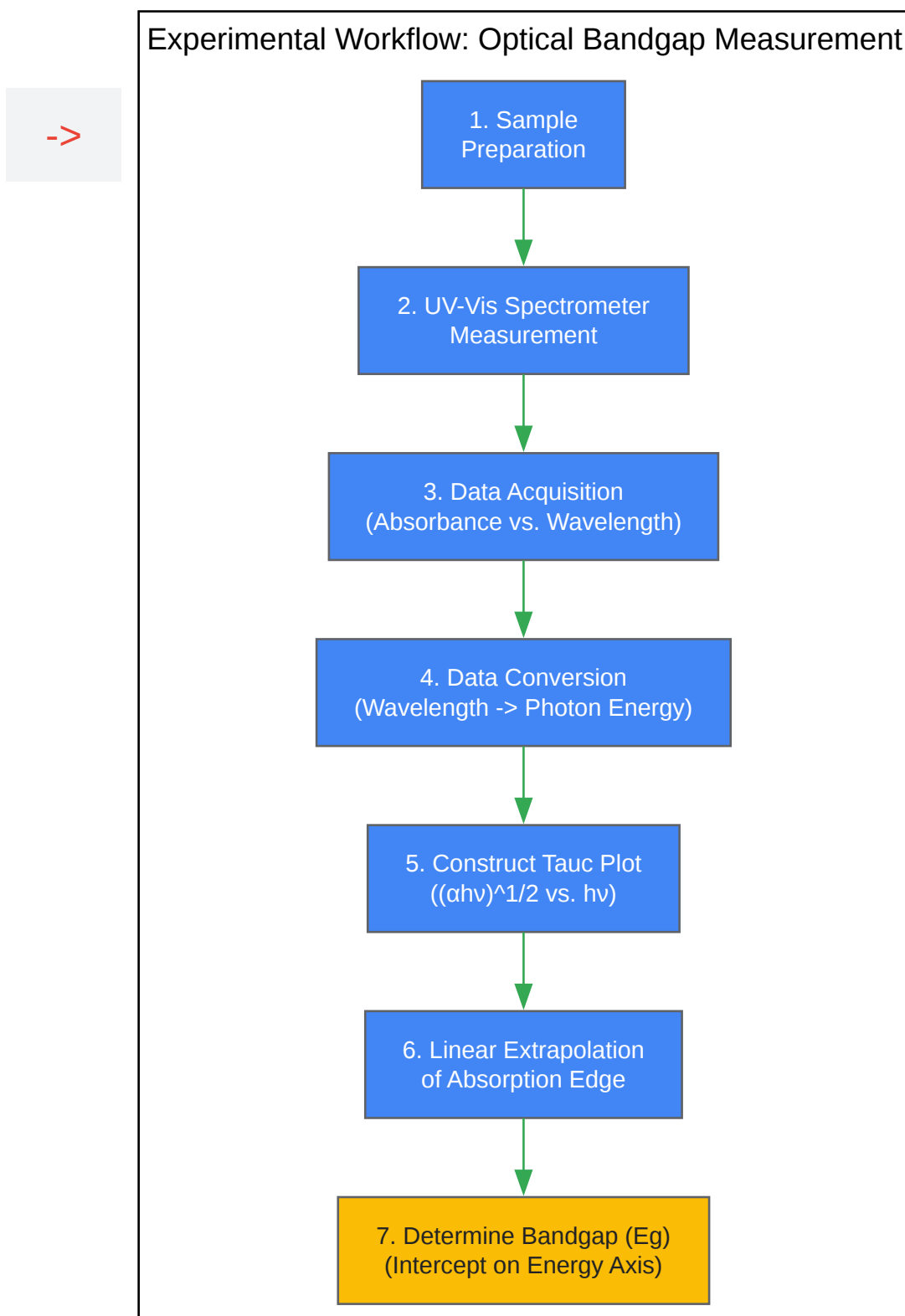
- Quasiparticle Correction (GW Approximation): To obtain more accurate bandgap values, corrections are applied to the DFT results. The GW approximation (where G stands for the Green's function and W for the screened Coulomb interaction) is a state-of-the-art method for calculating quasiparticle energies.<sup>[1][2]</sup> This "single-shot" GW (G0W0) calculation, performed on top of the initial DFT result, corrects for the self-energy of the electrons and yields bandgap values that are in excellent agreement with experimental data.<sup>[1][2][5]</sup>
- Analysis: The final output provides a detailed electronic band structure, from which the bandgap (the energy difference between the valence band maximum and the conduction band minimum) can be precisely determined.

## Mandatory Visualizations



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Caption: Logical relationship between SiC polytype, hexagonality, and bandgap energy.



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Caption: Experimental workflow for determining bandgap energy using UV-Vis spectroscopy.

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